



Application Notes and Protocols for Gas Chromatography Analysis of Pirimiphos-Ethyl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on various crops and stored grains. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Pirimiphos-ethyl** in food and environmental samples. Accurate and sensitive analytical methods are therefore crucial for monitoring its residues to ensure food safety and environmental protection. Gas chromatography (GC) coupled with various detectors is a powerful and widely used technique for the determination of **Pirimiphos-ethyl**.

This document provides detailed application notes and protocols for the analysis of **Pirimiphos-ethyl** using gas chromatography with Nitrogen-Phosphorus Detection (NPD), Flame Photometric Detection (FPD), and Mass Spectrometry (MS).

I. Methodologies and Experimental ProtocolsA. Gas Chromatography with Nitrogen-PhosphorusDetection (GC-NPD)

The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus, making it an excellent choice for the analysis of organophosphate pesticides like **Pirimiphos-ethyl**.[1][2]



Experimental Protocol: GC-NPD Analysis of Pirimiphos-Ethyl in Water

This protocol is adapted from a general method for organophosphorus pesticide analysis in water.[3]

- 1. Sample Preparation: Liquid-Liquid Extraction (LLE)
- To a 1-liter water sample in a separatory funnel, add 60 mL of dichloromethane.
- Shake vigorously for 2 minutes, periodically venting the pressure.
- Allow the layers to separate and drain the dichloromethane (lower) layer into a flask.
- Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
- Combine the dichloromethane extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL using a rotary evaporator.
- Further concentrate to the final volume of 1 mL under a gentle stream of nitrogen.
- 2. GC-NPD Instrumental Conditions
- Gas Chromatograph: Agilent 6820 GC or equivalent.[1]
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
- Injector: Splitless mode at 250 °C.
- Carrier Gas: Helium at a constant flow rate of 2 mL/min.[3]
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 1 minute.
 - Ramp to 230 °C at 20 °C/min, hold for 20 minutes.
 - Ramp to 325 °C at 45 °C/min, hold for 10 minutes.[3]



Detector: NPD at 325 °C.

Injection Volume: 1 μL.

B. Gas Chromatography with Flame Photometric Detection (GC-FPD)

The Flame Photometric Detector (FPD) is highly selective and sensitive for sulfur- and phosphorus-containing compounds. By operating in the phosphorus mode, it provides excellent selectivity for the analysis of **Pirimiphos-ethyl**.[4][5][6][7]

Experimental Protocol: GC-FPD Analysis of Pirimiphos-Ethyl in Agricultural Produce

This protocol is based on a general method for organophosphate pesticide analysis in food matrices.[5][7]

- 1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
- Homogenize 10-15 g of the sample (e.g., fruits, vegetables).
- Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).
- Vortex for 30 seconds and centrifuge for 1 minute.
- The supernatant is ready for GC-FPD analysis.
- 2. GC-FPD Instrumental Conditions



- Gas Chromatograph: Hewlett Packard 6890 GC or equivalent.[5]
- Column: Agilent HP-5 (30 m x 0.25 mm i.d., 0.25 μm film thickness).[5]
- Injector: Splitless mode at 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
- Oven Temperature Program:
 - Initial temperature: 100 °C.
 - Ramp to 180 °C at 25 °C/min.
 - Ramp to 200 °C at 4 °C/min.
 - Ramp to 250 °C at 10 °C/min.[5]
- Detector: FPD (Phosphorus mode) at 250 °C.[5]
- Injection Volume: 1 μL.

C. Gas Chromatography with Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers the highest level of selectivity and sensitivity, making it the gold standard for pesticide residue analysis in complex matrices.

Experimental Protocol: GC-MS/MS Analysis of Pirimiphos-Ethyl in Food Matrices

This protocol is based on established methods for multi-residue pesticide analysis in food.[8][9]

- 1. Sample Preparation: QuEChERS (as described in the GC-FPD section)
- The QuEChERS extraction and cleanup procedure is highly effective for preparing samples for GC-MS/MS analysis.[8]



- 2. GC-MS/MS Instrumental Conditions
- Gas Chromatograph: Agilent 7890A GC or equivalent.[9]
- Column: DB-5MS UI (30 m × 0.25 mm × 0.25 μm) or equivalent.
- Injector: Splitless mode at 250 °C.
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 minute.
 - Ramp to 125 °C at 25 °C/min.
 - Ramp to 230 °C at 4 °C/min.
 - Ramp to 310 °C at 8 °C/min, hold for 3 minutes.
- Mass Spectrometer: Triple Quadrupole (e.g., Agilent 7000B).[9]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions for Pirimiphos-Ethyl:
 - Quantifier: 304.0 > 168.0
 - Qualifier: 318.0 > 166.0
- Injection Volume: 1 μL.

II. Data Presentation

Table 1: Quantitative Data for Pirimiphos-Ethyl Analysis by Different GC Methods

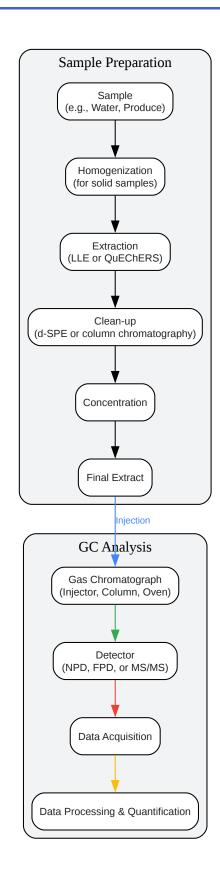


Parameter	GC-NPD (Water)	GC-FPD (Produce)	GC-MS/MS (Produce)
Linearity Range	1 - 500 ng/mL (general for OPs)[1]	0.8 - 10 ng/mL (general for OPs)[5]	1 - 200 ng/mL
Correlation Coefficient (r²)	> 0.999 (general for OPs)[1]	0.996 - 0.999 (general for OPs)[5]	> 0.99
Limit of Detection (LOD)	Sub-ppb concentrations (instrumental, general for OPs)[1]	0.18 - 2.66 ng/mL (general for OPs)[5]	0.005 mg/kg
Limit of Quantification (LOQ)	Not specified	Not specified	0.01 mg/kg
Recovery (%)	80 - 110% (typical for validated methods)	59.4 - 94.0% (general for OPs)[5]	70.0 - 112.2%
Relative Standard Deviation (RSD %)	< 15% (typical for validated methods)	2.3 - 19.5% (general for OPs)[5]	0.2 - 14.4%

Note: Data for GC-NPD and GC-FPD are based on general performance for organophosphorus pesticides, as specific data for **Pirimiphos-Ethyl** was limited in the search results.

III. Visualizations

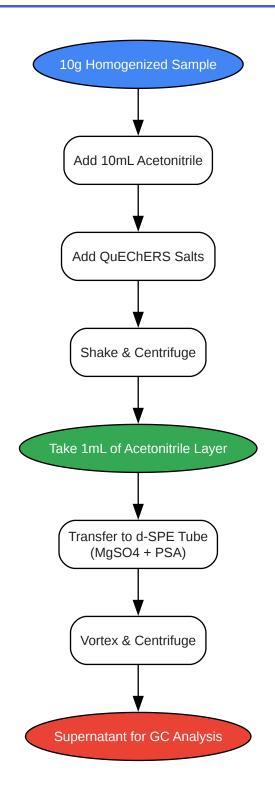




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Caption: General experimental workflow for the analysis of **Pirimiphos-Ethyl** by GC.





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Caption: Detailed workflow of the QuEChERS sample preparation method.



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